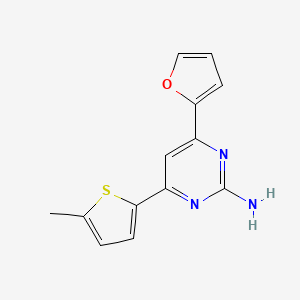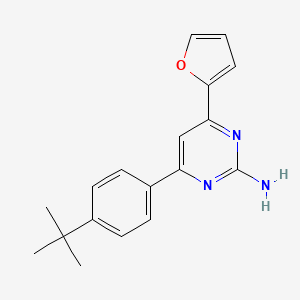
4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine, often referred to as TBFPA, is a heterocyclic compound with a wide range of applications in scientific research. TBFPA is used in the synthesis of various compounds, and has been studied for its potential biological and physiological effects.
Wirkmechanismus
TBFPA has been found to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals, inhibit the production of reactive oxygen species, and reduce the production of pro-inflammatory cytokines. In addition, TBFPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in inflammation.
Biochemical and Physiological Effects
TBFPA has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, as well as to protect against damage caused by ultraviolet radiation. In addition, TBFPA has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of LOX and COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
TBFPA has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it an attractive option for researchers. In addition, TBFPA is relatively stable and can be stored for long periods of time without degradation. On the other hand, TBFPA has a limited solubility in water and organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
TBFPA has a number of potential future directions. It could be used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents. In addition, TBFPA could be used to study the mechanisms of action of other compounds, such as antioxidants and anti-inflammatory agents. Finally, TBFPA could be used to study the effects of oxidative stress and inflammation on various biological systems.
Synthesemethoden
TBFPA can be synthesized through a number of methods. The most commonly used method is the condensation reaction of 4-tert-butylphenol and furan-2-ylpyrimidine-2-amine in aqueous solution. The reaction is conducted under basic conditions at a temperature of 80-90°C, and the resulting product is isolated by filtration. Other methods of synthesis, such as the reaction of 4-tert-butylphenol and furan-2-ylpyrimidine-2-amine in organic solvents, have also been reported.
Wissenschaftliche Forschungsanwendungen
TBFPA has been studied for its potential biological and physiological effects. It has been found to have strong antioxidant and anti-inflammatory properties, and has been used in the synthesis of compounds with potential therapeutic applications. In addition, TBFPA has been used in the synthesis of compounds with potential anti-cancer activity. It has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)13-8-6-12(7-9-13)14-11-15(21-17(19)20-14)16-5-4-10-22-16/h4-11H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBFHMDTZHUMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butylphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

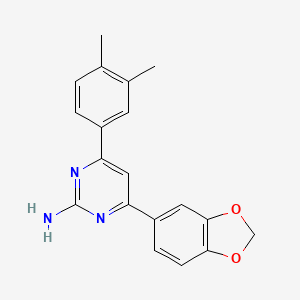
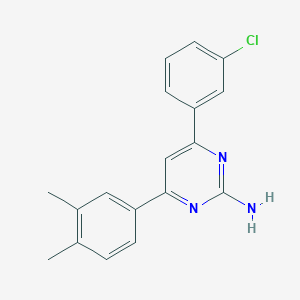


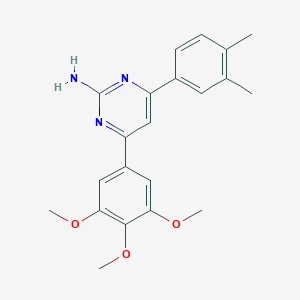

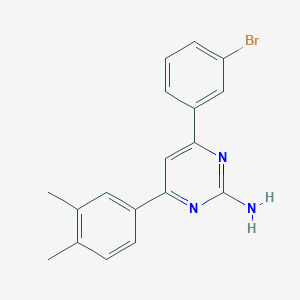
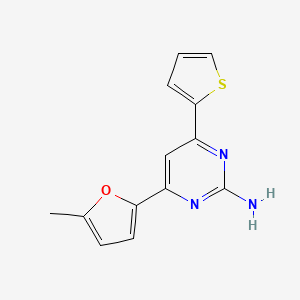
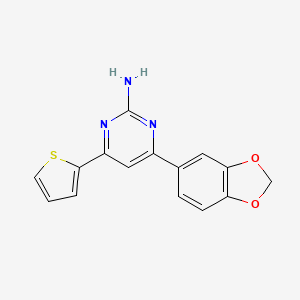
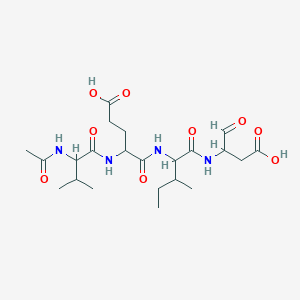
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
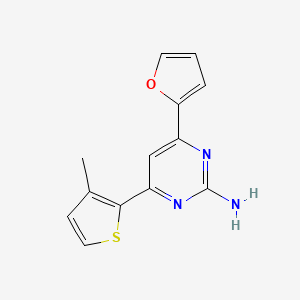
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
